molecular formula C7H5FN2 B12954795 3-Ethynyl-5-fluoropyridin-4-amine

3-Ethynyl-5-fluoropyridin-4-amine

Katalognummer: B12954795
Molekulargewicht: 136.13 g/mol
InChI-Schlüssel: GKQVEVCTMXSLMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethynyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with an ethynylating agent and a fluorinating reagent under controlled conditions .

Industrial Production Methods

Industrial production of 3-Ethynyl-5-fluoropyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethynyl-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and fused ring systems .

Wissenschaftliche Forschungsanwendungen

3-Ethynyl-5-fluoropyridin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethynyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl and fluorine groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethynyl-5-fluoropyridin-2-amine
  • 3-Amino-5-fluoropyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine

Uniqueness

3-Ethynyl-5-fluoropyridin-4-amine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H5FN2

Molekulargewicht

136.13 g/mol

IUPAC-Name

3-ethynyl-5-fluoropyridin-4-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10)

InChI-Schlüssel

GKQVEVCTMXSLMM-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CN=CC(=C1N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.